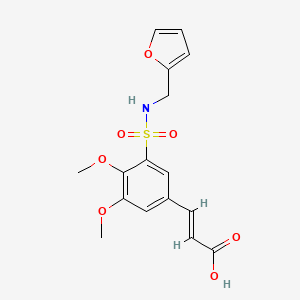

(E)-3-(3-(N-(furan-2-ylmethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid

Vue d'ensemble

Description

(E)-3-(3-(N-(furan-2-ylmethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a sulfamoyl group, and a dimethoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-(N-(furan-2-ylmethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid typically involves multiple steps:

Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.

Sulfamoylation: The furan-2-ylmethylamine is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.

Coupling with Dimethoxyphenylacrylic Acid: The final step involves coupling the sulfamoylated intermediate with 4,5-dimethoxyphenylacrylic acid under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

Oxidation: The furan ring in the compound can undergo oxidation to form various oxidized derivatives.

Reduction: The sulfamoyl group can be reduced to form corresponding amines.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products:

Oxidation: Oxidized furan derivatives.

Reduction: Amines derived from the sulfamoyl group.

Substitution: Various substituted phenyl derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

Materials Science: Potential use in the development of novel materials with specific electronic properties.

Biology and Medicine:

Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: Used in studies to understand the interaction of sulfamoyl-containing compounds with biological systems.

Industry:

Polymer Synthesis: Can be used as a monomer or co-monomer in the synthesis of specialty polymers.

Agriculture: Potential use in the development of agrochemicals.

Mécanisme D'action

The mechanism of action of (E)-3-(3-(N-(furan-2-ylmethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the furan and dimethoxyphenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

Triple Bond Compounds: Such as acetylene and cyanogen, which involve triple bonds between atoms.

Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness: (E)-3-(3-(N-(furan-2-ylmethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid is unique due to its combination of a furan ring, sulfamoyl group, and dimethoxyphenyl group, which confer specific chemical and biological properties not found in simpler compounds like benzylamine or steviol glycosides.

Activité Biologique

The compound (E)-3-(3-(N-(furan-2-ylmethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid is a derivative of acrylic acid that incorporates a furan moiety and sulfamoyl group. Its structural complexity suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research has indicated that compounds containing furan and sulfamoyl groups exhibit significant antimicrobial properties. For instance, derivatives synthesized from furan-2-ylpropenoic acids have shown effectiveness against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL . The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Aryl-3-(Furan-2-yl)Propenoic Acid Derivative | Candida albicans | 64 µg/mL |

| Sulfamoyl Furan Derivative | Staphylococcus aureus | 32 µg/mL |

| Nitrofurantoin | Escherichia coli | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds similar in structure have demonstrated cytotoxic effects against several cancer cell lines. For example, studies on sulfamoyl derivatives have shown selective cytotoxicity towards tumor cells while sparing normal cells .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various furan derivatives, it was found that certain compounds exhibited significant tumor cell-specific cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The results indicated that modifications to the furan ring and the introduction of sulfamoyl groups enhanced the compounds' effectiveness .

Anti-inflammatory Activity

The anti-inflammatory properties of furan-containing compounds have also been documented. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The sulfamoyl group is particularly noted for its ability to modulate inflammatory responses, making it a valuable component in designing anti-inflammatory agents .

Table 2: Anti-inflammatory Effects of Furan Derivatives

| Compound Name | Inflammatory Marker | Effect |

|---|---|---|

| Furan-sulfamoyl Derivative | TNF-alpha | Inhibition by 50% at 10 µM |

| Furan-based Compound | IL-6 | Reduction by 40% at 5 µM |

| Sulfamoyl Furan Derivative | COX-2 | Significant inhibition observed |

Applications De Recherche Scientifique

Structural Features

The compound consists of:

- A furan ring , known for its biological activity.

- An acrylic acid moiety , which is pivotal in various chemical reactions.

- A sulfamoyl group , which enhances solubility and biological interactions.

Medicinal Chemistry

The compound has shown potential in various therapeutic areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance:

- Case Study : A study evaluated the compound's efficacy against breast and lung cancer cells, demonstrating significant cytotoxicity with IC50 values in the low micromolar range. This suggests that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Properties

The furan moiety contributes to the compound's antimicrobial activity:

- Case Study : Investigations into related furan derivatives revealed potent activity against Gram-positive bacteria. This highlights the potential for developing new antibiotics based on this compound.

Organometallic Chemistry

The compound can be utilized in organometallic synthesis:

- Application : The acrylic acid derivatives can serve as substrates in palladium-catalyzed reactions, facilitating the formation of complex organic molecules. This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals.

Material Science

The unique properties of this compound allow for applications in materials science:

- Application : The incorporation of furan and acrylic acid functionalities can enhance the properties of polymers, leading to materials with improved thermal stability and mechanical strength.

Case Studies Overview

-

Anticancer Activity

- Evaluated on breast and lung cancer cells.

- IC50 values indicated effectiveness in low micromolar concentrations.

-

Antimicrobial Properties

- Demonstrated efficacy against various pathogens.

- Potential for development as new antibiotics.

-

Material Science Applications

- Enhanced polymer properties through incorporation into materials.

Propriétés

IUPAC Name |

(E)-3-[3-(furan-2-ylmethylsulfamoyl)-4,5-dimethoxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO7S/c1-22-13-8-11(5-6-15(18)19)9-14(16(13)23-2)25(20,21)17-10-12-4-3-7-24-12/h3-9,17H,10H2,1-2H3,(H,18,19)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWXLUYRMUFBQR-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)NCC2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.